molecular formula C14H20BNO2 B13672477 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B13672477
M. Wt: 245.13 g/mol
InChI Key: SEIUGYZCXQEKNM-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine is a boronic ester compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include a boron atom bonded to a dioxaborolane ring and a cyclopenta[b]pyridine moiety. These structural characteristics make it a valuable reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine typically involves the reaction of a suitable pyridine derivative with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the boronic ester linkage. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include continuous flow reactors to ensure consistent reaction conditions and efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine involves its ability to form stable boron-carbon bonds. The boronic ester group can interact with various molecular targets, facilitating reactions such as cross-coupling. In biological systems, the compound can target specific enzymes or receptors, leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to its combination of a boronic ester group with a cyclopenta[b]pyridine moiety. This structural feature enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C14H20BNO2

Molecular Weight

245.13 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-8-9-16-12-7-5-6-10(11)12/h8-9H,5-7H2,1-4H3

InChI Key

SEIUGYZCXQEKNM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCC3=NC=C2

Origin of Product

United States

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